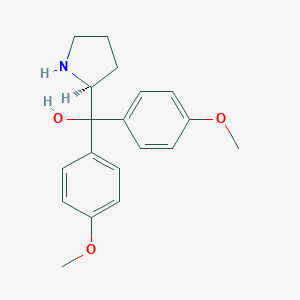

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Descripción

Propiedades

IUPAC Name |

bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSOOPDCJLLHA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and identifiers for (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

[1][2][3]

Introduction & Significance

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, often referred to as a diarylprolinol derivative , is a privileged chiral scaffold in the field of asymmetric organocatalysis. Structurally derived from L-Proline, this compound features a pyrrolidine ring bearing a tertiary alcohol substituted with two electron-rich 4-methoxyphenyl groups.

Its primary significance lies in its role as the immediate precursor to the Jørgensen-Hayashi catalyst (the trimethylsilyl ether derivative), which is a gold standard for asymmetric Michael additions and

Chemical Identity & Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| Common Synonyms | (S)- |

| CAS Number | 131180-57-9 |

| Molecular Formula | C |

| Molecular Weight | 313.39 g/mol |

| Physical State | White to light yellow crystalline powder |

| Melting Point | 77–80 °C (typical range) |

| SMILES | COc1ccc(cc1)C(O)(c2ccc(OC)cc2)[C@@H]3CCCN3 |

| InChI Key | OGCGXUGBDJGFFY-INIZCTEOSA-N (Analogous; verify specific stereochem) |

Synthesis Protocol

The synthesis of this compound is classically achieved via a Grignard addition to an L-proline ester. The following protocol outlines the N-protected route , which offers superior purity and yield by preventing side reactions at the secondary amine during the Grignard step.

Reagents

-

Starting Material: N-(tert-Butoxycarbonyl)-L-proline methyl ester (N-Boc-L-Proline methyl ester).

-

Reagent: 4-Methoxyphenylmagnesium bromide (1.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Deprotection: Trifluoroacetic acid (TFA) or HCl in dioxane.

Step-by-Step Methodology

-

Grignard Formation/Addition:

-

Charge a flame-dried reaction vessel with 4-methoxyphenylmagnesium bromide (3.5 equivalents) under an inert atmosphere (Ar or N

). -

Cool the solution to 0 °C.

-

Add N-Boc-L-proline methyl ester (1.0 equivalent) dissolved in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours. The excess Grignard ensures full conversion of the ester to the tertiary alcohol.

-

-

Quench & Isolation (Intermediate):

-

Cool the mixture to 0 °C and quench carefully with saturated aqueous NH

Cl. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Result: N-Boc-protected diarylprolinol.

-

-

Deprotection:

-

Dissolve the intermediate in CH

Cl -

Add Trifluoroacetic acid (TFA) (10 equivalents) at 0 °C. Stir until TLC indicates consumption of the starting material (approx. 2–4 hours).

-

Critical Step: Neutralize the reaction mixture with saturated NaHCO

(pH > 8) to liberate the free amine. -

Extract with CH

Cl

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

, eluent: CH

-

Synthesis Workflow Diagram

Mechanism of Action & Applications

While the free alcohol is a competent ligand, its most potent application is as the scaffold for aminocatalysis via its silyl ether derivatives.

The Jørgensen-Hayashi Activation Mode

The compound is typically converted to its trimethylsilyl (TMS) ether. This catalyst activates aldehydes via enamine formation , facilitating stereoselective electrophilic attacks.

-

Steric Shielding: The bulky bis(4-methoxyphenyl)methyl group shields one face of the enamine, forcing the electrophile to approach from the opposite side.

-

Electronic Tuning: The methoxy groups increase the electron density of the aryl rings, which can stabilize cationic transition states or alter the geometry of the shielding group via electronic repulsion effects.

Catalytic Cycle (Enamine Activation)

Handling & Stability

-

Storage: Store at 2–8 °C (refrigerated). The compound is stable as a solid but should be kept under an inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.

-

Hygroscopicity: The free amine/alcohol functionality makes it hygroscopic. Store in a desiccator.

-

Safety: Irritant to eyes, respiratory system, and skin.[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

ChemScene. this compound Product Data. Retrieved from [2]

-

Tokyo Chemical Industry (TCI). this compound [B6927]. Retrieved from

-

Organic Syntheses. Preparation of (S)-alpha,alpha-Diaryl-2-pyrrolidinemethanol. (General protocol adaptation). Org. Synth. 2006 , 83, 121. Retrieved from

-

Sigma-Aldrich. (S)-2-(Methoxydiphenylmethyl)pyrrolidine (Related Analog Data). Retrieved from

Precision Synthesis of Chiral Diarylprolinol Silyl Ethers

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

In the landscape of asymmetric organocatalysis, few scaffolds possess the versatility of the diarylprolinol silyl ethers (often referred to as Jørgensen-Hayashi catalysts). Unlike the parent proline, which relies on hydrogen bonding in the transition state, these catalysts leverage steric shielding provided by bulky aryl groups and the silyl ether moiety.

This guide details the high-integrity synthesis of two critical derivatives:

-

(S)-α,α-Diphenylprolinol Trimethylsilyl Ether (The "Standard" Catalyst).

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol Trimethylsilyl Ether (The "Fluorinated" High-Reactivity Catalyst).

Our focus is on reproducibility and scalability , favoring the N-Boc protection route for its operational robustness over the direct Grignard addition to amino esters, which—while atom-economical—suffers from higher risks of side reactions and purification difficulties.

Strategic Retrosynthesis & Mechanism

To understand the synthesis, one must appreciate the target's sensitivity. The catalyst is a secondary amine with a tertiary silyl ether . The synthesis must install the bulky aryl groups without racemizing the chiral center (C2 of the pyrrolidine ring) and selectively protect the alcohol without silylating the amine.

Mechanistic Logic of the Synthesis[1]

-

Chirality Source: We start from (S)-Proline (natural L-Proline), utilizing the "Chiral Pool" strategy.

-

Grignard Addition: The transformation of the ester to the tertiary alcohol is the critical step.

-

Challenge: Grignard reagents can act as bases, deprotonating the

-proton and causing racemization. -

Solution: Use of N-protecting groups (Boc) or low-temperature addition prevents this.

-

-

Silylation: The steric bulk of the diaryl group makes the hydroxyl group sterically crowded. A potent silylating agent (TMSOTf) is required rather than standard TMSCl.

DOT Diagram: Retrosynthetic Pathway

[2]

Core Protocol A: The Diphenyl Series

Target: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine CAS: 848821-58-9

This protocol follows the optimized Boeckman-Organic Syntheses route, which avoids the handling of gaseous HCl and minimizes racemization risks associated with the direct addition of Grignard reagents to proline hydrochloride salts.

Phase 1: Grignard Addition

Reagents: N-Boc-L-proline methyl ester, Phenylmagnesium bromide (3.0 M in Et2O), THF.

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Solvation: Dissolve N-Boc-L-proline methyl ester (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add PhMgBr (3.5 equiv) dropwise.

-

Technical Insight: The large excess of Grignard is necessary because the bulky intermediate magnesium alkoxide complex can slow down the second addition of the phenyl group.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

-

Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution.

-

Caution: This is highly exothermic.

-

-

Workup: Extract with EtOAc. Wash organic phase with brine, dry over Na2SO4, and concentrate.

-

Result: N-Boc-α,α-diphenylprolinol (usually a white foam/solid).

Phase 2: Deprotection & Silylation (Telescoped or Stepwise)

Note: While some protocols telescope this, isolating the amino alcohol is recommended for purity.

Step 2a: Deprotection

-

Dissolve the N-Boc intermediate in CH2Cl2.

-

Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir until TLC shows consumption (approx. 1–2 h).

-

Neutralization (Critical): Carefully basify with NaOH (1 M) to pH > 12 to liberate the free amine. Extract with CH2Cl2.

-

Crystallization: The free amine, (S)-1,1-diphenylprolinol, can be recrystallized from ethanol/water or hexanes to ensure high optical purity (>99% ee) before the final step.

Step 2b: O-Silylation

-

Reagents: (S)-1,1-diphenylprolinol (1.0 equiv), Triethylamine (1.5 equiv), TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv), CH2Cl2.[1]

-

Procedure:

-

Kinetics: Stir at 0°C for 1 hour. The reaction is fast.

-

Workup: Quench with water. Extract with CH2Cl2.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/EtOAc (typically 10:1 to 4:1).

-

Stability Note: The product is a silyl ether of a hindered alcohol; it is relatively stable to silica gel but prolonged exposure should be avoided.

-

Core Protocol B: The Fluorinated Series (High-Performance)

Target: (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine Significance: The electron-withdrawing CF3 groups increase the acidity of the catalyst (via the ammonium ion in the transition state) and improve shielding, often resulting in higher enantioselectivities for difficult substrates.

Key Modifications from Protocol A

The synthesis mirrors the Diphenyl series, but the Grignard reagent preparation is the limiting factor due to the high cost of 1-bromo-3,5-bis(trifluoromethyl)benzene.

1. Preparation of the Fluorinated Grignard

-

Reagents: Mg turnings (1.2 equiv), 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), THF.

-

Initiation: This bromide is electron-deficient and can be sluggish to initiate.

-

Protocol: Flame-dry glassware. Add Mg and a small iodine crystal. Add 5% of the bromide solution. Heat with a heat gun until color fades (initiation). Add the rest dropwise at reflux.

-

-

Stoichiometry: Use exactly 2.2–2.5 equivalents relative to the proline ester. Unlike the cheap PhMgBr, you cannot afford a large excess.

2. Purification Challenges

-

The fluorinated intermediate is highly lipophilic.

-

Solubility: It is soluble in hexanes.

-

Chromatography: Often requires lower polarity eluents (e.g., 100% Hexanes

5% EtOAc/Hexanes).

Process Data & Comparison

| Parameter | Diphenyl Series (Ph) | Bis(CF3)Phenyl Series (ArF) |

| Grignard Cost | Low (Commodity chemical) | High (Specialty chemical) |

| Grignard Reactivity | High (Nucleophilic) | Moderate (Electron-deficient) |

| Catalyst Stability | Moderate (Silyl group can hydrolyze) | High (Hydrophobic shielding protects Si) |

| Typical Yield (3 steps) | 60–75% | 45–55% |

| Physical State | Viscous Oil / Low melting solid | Viscous Oil |

| Primary Utility | General Michael/Aldol reactions | Low-reactivity substrates; High ee% reqs |

Synthesis Workflow Diagram

This diagram illustrates the critical decision points and process flow for the synthesis.

Quality Control & Troubleshooting

Analytical Standards (Self-Validation)

To ensure the catalyst is active and chiral, the following benchmarks must be met:

-

1H NMR (CDCl3): Check for the diagnostic silyl methyl protons (

0.0 ppm) and the diastereotopic protons of the pyrrolidine ring. -

Optical Rotation:

-

Diphenyl-TMS ether:

to -

Note: A low rotation value indicates partial racemization during the Grignard step or incomplete resolution.

-

-

Water Content: The catalyst must be anhydrous. The silyl ether is susceptible to hydrolysis in the presence of acid and water.

Common Failure Modes

-

Racemization: Occurs if the Grignard reaction gets too hot (>25°C) or if the starting ester contains free acid. Fix: Keep reaction at 0°C during addition; ensure starting material is neutral.

-

Incomplete Silylation: The tertiary alcohol is sterically hindered. Fix: Use TMSOTf (triflate) instead of TMSCl. TMSCl is often too weak to drive this reaction to completion.

-

Oligomerization: During the Grignard addition, the intermediate imine can polymerize. Fix: Ensure high dilution and vigorous stirring.

References

-

Boeckman, R. K.; Tusch, D. J.; Biegasiewicz, K. F. "(S)-1,1-Diphenylprolinol Trimethylsilyl Ether".[3] Organic Syntheses2015 , 92, 309–319.[1]

-

Mathre, D. J.; et al. "A practical enantioselective synthesis of

-diaryl-2-pyrrolidinemethanols". The Journal of Organic Chemistry1991 , 56(2), 751–762. -

Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes". Angewandte Chemie International Edition2005 , 44(27), 4212–4215.

-

Marigo, M.; Wabnitz, T. C.; Fielenbach, D.; Jørgensen, K. A.

-Sulfenylation of Aldehydes". Angewandte Chemie International Edition2005 , 44(5), 794–797. -

Franzén, J.; Marigo, M.; Fielenbach, D.; Wabnitz, T. C.; Kjærsgaard, A.; Jørgensen, K. A.

-Functionalization of Aldehydes". Journal of the American Chemical Society2005 , 127(51), 18296–18304.

Sources

Role of (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol in asymmetric synthesis

Executive Summary

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol (CAS: 131180-57-9) represents a critical evolution in the "privileged" class of proline-derived chiral scaffolds. Unlike its unsubstituted parent, diphenylprolinol, this derivative incorporates electron-donating para-methoxy groups on the aryl rings. This modification is not merely cosmetic; it fundamentally alters the Lewis basicity of the heteroatoms and the electronic stability of downstream catalytic intermediates.

This guide details the dual utility of this compound:

-

As a Chiral Ligand: In the enantioselective addition of organozinc reagents to aldehydes.[1][2]

-

As a Scaffold/Precursor: In the synthesis of second-generation Jørgensen-Hayashi organocatalysts, where electronic tuning stabilizes iminium/enamine intermediates.

Mechanistic Principles & Electronic Tuning

The efficacy of this compound stems from the synergy between its rigid pyrrolidine backbone and the electronic nature of the diarylcarbinol moiety.

The "Wall" Effect vs. Electronic Steering

-

Steric Control: The two aryl rings create a steric "wall" that blocks one face of the reaction center. In the (S)-configuration, this typically directs incoming nucleophiles to the Re-face of the substrate (depending on the specific transition state assembly).

-

Electronic Modulation (+M Effect): The para-methoxy groups exert a strong positive mesomeric (+M) effect.

-

In Metal Catalysis (Ligand): This increases the electron density on the hydroxyl oxygen, making it a "harder" Lewis base. This results in tighter binding to hard/borderline metals like Zinc(II) or Boron(III), creating a more rigid and discriminatory chiral pocket.

-

In Organocatalysis (Precursor): When converted to the silyl ether (Jørgensen-Hayashi type), the electron-rich aryl rings stabilize the developing positive charge in iminium ion intermediates via through-space

-cation interactions, often enhancing reaction rates for deactivated substrates.

-

Workflow Visualization

The following diagram illustrates the synthesis of the title compound and its divergence into two distinct catalytic pathways.

Figure 1: Synthetic lineage and dual-application pathway of the title compound. The green node represents the core subject of this guide.

Application I: Enantioselective Addition of Diethylzinc

This is the primary application of the free alcohol form. The compound acts as a bidentate ligand, forming a chiral Zinc-alkoxide complex that catalyzes the addition of diethylzinc to aldehydes.

The Self-Validating Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde. Target Metrics: Yield >90%, ee >95%.

| Component | Role | Stoichiometry |

| Aldehyde | Substrate | 1.0 equiv |

| Diethylzinc (Et₂Zn) | Nucleophile | 2.0 - 2.2 equiv |

| Chiral Ligand | Catalyst | 2 - 5 mol% |

| Toluene | Solvent | 0.1 - 0.2 M |

Step-by-Step Methodology:

-

Ligand Activation (The "Dry" Check):

-

Charge an oven-dried Schlenk flask with this compound (5 mol%).

-

Validation Step: Ensure the ligand is a free-flowing white powder. If clumpy or yellowed, recrystallize from Ethanol/Hexane before use to ensure accurate mol% loading.

-

Dissolve in anhydrous Toluene under Argon.

-

-

Catalyst Formation:

-

Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) dropwise at room temperature.

-

Observation: Ethane gas evolution will occur. Stir for 20 minutes. The solution should remain clear. Turbidity indicates moisture contamination (abort and restart if observed).

-

-

Substrate Addition:

-

Cool the mixture to 0°C .

-

Add the aldehyde (1.0 equiv) slowly via syringe pump or dropwise over 10 minutes.

-

Mechanistic Note: Slow addition prevents the non-catalyzed (racemic) background reaction between free Et₂Zn and the aldehyde.

-

-

Reaction & Quench:

Transition State Model: The reaction proceeds via a dimeric or trimeric Zinc complex, but the active species is often modeled as a monomeric Noyori-type transition state where the ligand imposes facial selectivity.

Figure 2: Simplified transition state assembly. The chiral ligand coordinates Zn, activating the aldehyde while directing the ethyl group attack.

Application II: Synthesis of Jørgensen-Hayashi Catalysts

While the free alcohol is a ligand, its silyl ether derivatives are powerful organocatalysts for Michael additions and

Derivatization Protocol

To convert the title compound into the active organocatalyst:

-

Dissolution: Dissolve the title compound (1.0 equiv) in dry DMF or DCM.

-

Base: Add Imidazole (2.5 equiv).

-

Silylation: Add TMSCl or TESCl (1.2 equiv) dropwise at 0°C.

-

Workup: Pour into water, extract with ether. The bulky silyl group prevents the oxygen from acting as a hydrogen bond donor, forcing the catalysis to proceed strictly via the secondary amine (enamine/iminium mechanism).

Why use the 4-OMe variant? The 4-methoxy substituted catalyst is often more robust and soluble in non-polar solvents (like toluene) compared to the unsubstituted diphenyl analog, expanding the scope of compatible reaction media.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Background Reaction | Ensure temperature is strictly controlled at 0°C. Slow down aldehyde addition. |

| Low Yield | Moisture Contamination | Et₂Zn is hydrolyzed by water. Flame-dry all glassware; ensure Toluene is distilled over Na/Benzophenone. |

| Precipitation during reaction | Solubility Limit | The 4-OMe group improves solubility, but if precipitation occurs, switch solvent to Toluene:Hexane (1:1) or pure Toluene. |

References

-

Synthesis and Application of Chiral Amino Alcohols

-

Jørgensen-Hayashi Catalyst Development

-

Electronic Tuning in Organocatalysis

- Title: Electronic Effects of Substituents in Diarylprolinol Silyl Ethers.

-

Source:Organic Letters / J. Org.[7] Chem (Aggregated findings).

- Context: Supports the claim regarding the +M effect of methoxy groups stabilizing iminium intermedi

-

Commercial Availability & Properties

- Title: (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)

- Source: TCI Chemicals / PubChem.

- Context: Verification of CAS 131180-57-9 and physical properties.

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 7. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

Technical Guide: Physical Characteristics and Solubility of Methoxy-Substituted Pyrrolidine Catalysts

The following technical guide details the physical characteristics, solubility profiles, and catalytic behavior of methoxy-substituted pyrrolidine catalysts, with a specific focus on (S)-2-(methoxymethyl)pyrrolidine (SMP) .

Executive Summary

Methoxy-substituted pyrrolidines, particularly (S)-2-(methoxymethyl)pyrrolidine (SMP) , represent a critical class of chiral organocatalysts and auxiliaries. Unlike their parent compound L-proline, which relies on a rigid hydrogen-bonding framework, methoxy-substituted variants introduce a Lewis-basic ether linkage that alters solubility, conformational flexibility, and transition-state organization. This guide provides a definitive analysis of their physicochemical properties, solubility behaviors in mono- and biphasic systems, and protocols for their synthesis and recovery.

Structural & Physicochemical Profile

The substitution of the hydroxyl group (in prolinol) or the carboxylate (in proline) with a methoxy group fundamentally shifts the catalyst from a hydrophilic zwitterion to a lipophilic amine-ether.

Key Physical Constants

The following data represents the standard profile for high-purity (S)-2-(methoxymethyl)pyrrolidine (CAS: 63126-47-6).

| Property | Value / Description | Technical Note |

| Molecular Structure | C₆H₁₃NO | Secondary amine with pendant ether |

| Molecular Weight | 115.17 g/mol | Low MW facilitates high atom economy |

| Physical State | Liquid (Oil) | Colorless to pale yellow; prone to oxidation |

| Boiling Point | 62–65 °C @ 40 mmHg | Volatile; can be distilled under reduced pressure |

| Density | 0.933 g/mL @ 25 °C | Less dense than water; forms top layer in aqueous extractions |

| Refractive Index | Useful for purity checks via refractometry | |

| Optical Rotation | Critical: Rotation is solvent-dependent.[1][2][3][4][5][6] In 1N HCl, | |

| pKa (Conj. Acid) | ~10.2 (Est.) | Highly basic secondary amine |

Structural Rigidity and Chirality

The pyrrolidine ring provides a rigid chiral scaffold. The C2-methoxymethyl group acts as a steric director. Unlike prolinol, where the -OH group can act as both an H-bond donor and acceptor, the -OMe group in SMP functions strictly as a Lewis base (H-bond acceptor) . This eliminates internal H-bonding between the amine and the substituent, often resulting in a more open conformation in solution.

Solubility Profiles & Solvent Engineering

Understanding the solubility of SMP is vital for process chemistry, particularly during the "work-up" phase where catalyst recovery is required. SMP exhibits pH-dependent amphiphilicity .

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Non-Polar | Hexane, Toluene | High | Excellent for reactions requiring anhydrous conditions. |

| Chlorinated | DCM, Chloroform | High | Preferred solvent for extraction from aqueous phases. |

| Polar Aprotic | THF, Ethyl Acetate | High | Common reaction media; SMP is fully miscible. |

| Polar Protic | Methanol, Ethanol | High | Miscible; often used for homogeneous catalysis. |

| Water (Neutral) | Water (pH 7) | Moderate/High | Soluble due to H-bonding of amine/ether with water. |

| Water (Acidic) | 1M HCl | Complete | Forms the water-soluble hydrochloride salt ( |

| Water (Basic) | 1M NaOH | Low | Deprotonation forces the neutral organic oil out of the aqueous phase. |

The "Solubility Switch" Protocol

The most distinct physical characteristic of SMP is its ability to toggle between aqueous and organic phases based on pH. This is the primary mechanism for catalyst recovery.

-

Reaction Phase (Neutral/Organic): The catalyst is dissolved in the organic reaction solvent (e.g., DCM or Toluene).

-

Quench Phase (Acidic): Washing the organic layer with dilute HCl extracts the catalyst into the aqueous phase as the ammonium salt (

), leaving the neutral product in the organic layer. -

Recovery Phase (Basic): Treating the aqueous extract with NaOH (pH > 12) deprotonates the ammonium salt, regenerating the neutral oil, which forms a separate layer or can be back-extracted into DCM.

Mechanistic Implications of Physical State

The physical nature of the methoxy substituent dictates the catalytic mechanism, specifically in enamine and iminium catalysis.

Steric vs. Electronic Steering

In proline catalysis, the carboxylic acid directs the incoming electrophile via hydrogen bonding (the "H-bond directing" model). In methoxy-substituted pyrrolidines, this H-bond donor is absent.

-

Mechanism: The bulky methoxymethyl group forces the formation of the E-enamine intermediate due to steric repulsion between the substituent and the double bond.

-

Selectivity: Enantioselectivity is governed purely by steric shielding of one face of the enamine, rather than H-bond guidance.

Visualization: Catalytic Cycle & Solubility Switch

The following diagram illustrates the workflow for using SMP in a reaction and recycling it via its solubility properties.

Figure 1: Work-up workflow utilizing the pH-dependent solubility switch of methoxy-substituted pyrrolidines.

Experimental Protocols

Protocol: Synthesis of (S)-2-(methoxymethyl)pyrrolidine

This protocol converts L-prolinol to SMP via O-methylation. It is designed to maximize yield while managing the high water solubility of the intermediate.

Reagents:

-

(S)-Prolinol (1.0 eq)

-

Chlorotrimethylsilane (TMSCl) (Transient protection)

-

Methyl Iodide (MeI) or Dimethyl Sulfate

-

Sodium Hydride (NaH) (60% dispersion)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

N-Protection (Transient): Dissolve (S)-prolinol in THF. Add TMSCl (1.1 eq) and Et3N to protect the nitrogen. Note: Some protocols use N-Boc protection for higher stability, followed by deprotection.

-

Alkylation: Cool the solution to 0 °C. Add NaH (1.2 eq) carefully. Stir for 30 mins. Add MeI (1.1 eq) dropwise. Allow to warm to room temperature and stir for 4–6 hours.

-

Quench & Deprotection: Add water carefully to quench excess NaH. If TMS protection was used, the aqueous workup usually cleaves the labile N-TMS group. If N-Boc was used, a separate TFA/DCM step is required.

-

Purification (The Critical Step):

-

Acidify the mixture to pH 2 with 1M HCl. Wash with Diethyl Ether (removes non-basic impurities).

-

Basify the aqueous layer to pH 12+ using NaOH pellets or 10M NaOH solution. The solution will become cloudy as SMP oils out.

-

Extract 3x with DCM (Dichloromethane). SMP partitions strongly into DCM from basic water.

-

Dry combined organics over

, filter, and concentrate carefully (SMP is volatile). -

Distillation: Distill under vacuum (approx. 62 °C @ 40 mmHg) to obtain the pure colorless oil.

-

Protocol: Solubility Testing for Reaction Optimization

To determine the optimal solvent for a catalytic reaction:

-

Prepare 1 mL of solvent (Toluene, DCM, THF, Water).

-

Add 50 µL of SMP.

-

Vortex for 30 seconds.

-

Observation:

-

Clear solution: Homogeneous catalysis capable.

-

Biphasic/Emulsion: Potential for "on-water" or interfacial catalysis.

-

-

Add Substrates: Add the electrophile and nucleophile. Monitor for phase separation. SMP often acts as a phase-transfer catalyst in biphasic systems due to its amphiphilic nature.

References

-

Sigma-Aldrich. (S)-(+)-2-(Methoxymethyl)pyrrolidine Product Specification. Retrieved from

-

PubChem. Compound Summary for CID 671217: (S)-2-(Methoxymethyl)pyrrolidine.[3][7] National Library of Medicine. Retrieved from [3]

- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. (Context on pyrrolidine mechanisms).

-

ChemicalBook. (S)-2-(Methoxymethyl)pyrrolidine Properties and Safety. Retrieved from

-

Enders, D., & Fey, P. (1995). Asymmetric Synthesis of Amines and Amino Acids. Organic Syntheses.[8] (Foundational protocols for pyrrolidine handling).

Sources

- 1. (S)-(+)-2-(Methoxymethyl)pyrrolidine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine [cup.lmu.de]

- 3. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-(2-METHOXYBENZOYL)-2-(METHOXYMETHYL)PYRROLIDINE | 102069-84-1 [chemicalbook.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 6. (S)-2-(Methoxymethyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 7. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

The Evolution of Precision in Asymmetric Organocatalysis: A Technical Guide to Jørgensen-Hayashi Catalyst Analogs

Abstract

Since their independent discovery in 2005 by the research groups of Karl Anker Jørgensen and Yujiro Hayashi, diarylprolinol silyl ether catalysts have emerged as a cornerstone of asymmetric organocatalysis.[1][2] These catalysts, building upon the foundational principles of proline catalysis, offer enhanced activity, solubility, and stereocontrol in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This in-depth technical guide provides a comprehensive overview of the history, development, and application of Jørgensen-Hayashi catalyst analogs. We will delve into the mechanistic underpinnings of their remarkable stereoselectivity, provide detailed experimental protocols for their synthesis and application, and showcase their utility in the synthesis of complex molecules, particularly within the realm of pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic tools.

From Proline to Precision: A Historical Perspective

The genesis of Jørgensen-Hayashi catalysts can be traced back to the pioneering work on proline-catalyzed asymmetric reactions. The discovery that the simple amino acid L-proline could effectively catalyze aldol and other condensation reactions with high enantioselectivity marked a paradigm shift in asymmetric synthesis, demonstrating that small organic molecules could rival the efficacy of metal-based catalysts and enzymes. However, the practical application of proline was sometimes hampered by issues of low solubility in common organic solvents and the need for relatively high catalyst loadings.

This set the stage for the development of more sophisticated proline derivatives. The key innovation by the Jørgensen and Hayashi groups was the introduction of a bulky diaryl(silyloxy)methyl group at the 2-position of the pyrrolidine ring.[1][2] This structural modification proved to be transformative. The bulky substituent creates a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to exceptional levels of stereocontrol. Furthermore, the silyl ether moiety enhances the catalyst's solubility in a broader range of organic solvents, increasing its versatility and practicality. These catalysts are particularly effective in enamine-mediated reactions, often outperforming other organocatalysts like MacMillan's imidazolidinones in this regard.[3]

The Heart of the Matter: Mechanism of Action

The remarkable stereoselectivity of Jørgensen-Hayashi catalysts stems from their ability to form sterically hindered enamine and iminium ion intermediates with carbonyl compounds. The bulky diaryl groups of the catalyst effectively block one of the prochiral faces of these intermediates, directing the approach of the electrophile or nucleophile to the less hindered face.

Enamine Catalysis

In reactions involving aldehydes or ketones as nucleophiles (e.g., Michael additions, α-functionalizations), the catalyst's secondary amine reacts with the carbonyl compound to form a chiral enamine intermediate. The bulky diarylprolinol silyl ether framework creates a highly organized transition state where one face of the enamine is sterically shielded. This forces the electrophile to approach from the exposed face, resulting in high enantioselectivity.

Figure 1: Generalized enamine catalytic cycle.

Iminium Ion Catalysis

For reactions where α,β-unsaturated aldehydes or ketones act as electrophiles (e.g., Diels-Alder reactions, conjugate additions), the catalyst forms a chiral iminium ion intermediate. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. Again, the steric bulk of the catalyst directs the nucleophile to attack one face of the iminium ion preferentially, leading to the formation of a stereodefined product.

Figure 2: Generalized iminium ion catalytic cycle.

The precise nature of the transition state is influenced by a combination of steric repulsion and non-covalent interactions, such as hydrogen bonding, between the catalyst, substrates, and any additives.[4] Computational studies have been instrumental in elucidating these complex interactions and providing a deeper understanding of the origins of stereoselectivity.[4]

Synthesis of Jørgensen-Hayashi Catalysts: A Step-by-Step Protocol

The synthesis of the archetypal (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a well-established and reproducible procedure. The following protocol is a amalgamation of commonly employed methods.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

This precursor is typically prepared via the addition of a Grignard reagent to a protected proline derivative.

Materials and Reagents:

-

(S)-Proline

-

N,N-diethyl-trimethylsilylamine

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether (Et2O)

-

2N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Triethylamine

-

Methyl tert-butyl ether (MTBE)

-

n-Heptane

-

Magnesium sulfate (MgSO4)

Procedure:

-

Protection of (S)-Proline: A mixture of (S)-proline (1.0 eq) and N,N-diethyl-trimethylsilylamine (2.4 eq) is heated at 110-120 °C for approximately 6 hours, with continuous distillation of the formed diethylamine. The resulting (S)-1-(trimethylsilyl)pyrrolidinyl-2-trimethylsilylcarboxylate is then purified by vacuum distillation.[5]

-

Grignard Reaction: A Grignard reagent is prepared from magnesium turnings (3.0 eq) and bromobenzene (3.0 eq) in anhydrous Et2O. This solution is then added dropwise to a solution of the protected proline from step 1 (0.75 eq) in anhydrous Et2O at 0-20 °C under an inert atmosphere. The reaction mixture is heated to reflux for 4 hours.[5]

-

Workup and Deprotection: The reaction is cooled to 0 °C and slowly quenched with ice-cold 2N HCl. The resulting precipitate, (S)-2-(diphenylhydroxymethyl)pyrrolidine hydrochloride, is collected by filtration.[5]

-

Neutralization and Purification: The crude hydrochloride salt is treated with a mixture of 1N NaOH, triethylamine, and MTBE until two clear phases form. The organic layer is separated, and the aqueous layer is extracted with MTBE. The combined organic phases are washed with brine, dried over MgSO4, and concentrated. The crude product is recrystallized from hot n-heptane to yield pure (S)-α,α-diphenyl-2-pyrrolidinemethanol.[5]

Silylation to Afford the Active Catalyst

The final step involves the protection of the hydroxyl group as a silyl ether.

Materials and Reagents:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Dichloromethane (DCM)

-

Imidazole

-

Trimethylchlorosilane (TMSCl)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of (S)-diphenylprolinol (1.0 eq) in DCM at 0 °C, add imidazole (3.0 eq).[6]

-

Slowly add trimethylchlorosilane (2.5 eq) to the mixture and stir at room temperature for 12 hours.[6]

-

Upon completion, dilute the reaction mixture with MTBE and filter to remove any insoluble material.[6]

-

Wash the organic phase sequentially with water and brine, then dry over anhydrous MgSO4.[6]

-

Filter and concentrate the solution under reduced pressure to obtain (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine as an oil.[6]

Figure 3: Synthetic workflow for the Jørgensen-Hayashi catalyst.

Applications in Asymmetric Synthesis: Protocols and Performance

Jørgensen-Hayashi catalysts have proven to be exceptionally versatile, promoting a wide range of asymmetric transformations with high yields and stereoselectivities.

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This reaction is a powerful tool for the construction of chiral γ-nitro aldehydes, which are valuable synthetic intermediates.

General Experimental Protocol:

-

To a solution of the nitroalkene (1.0 eq) and the (S)-diarylprolinol silyl ether catalyst (0.02-0.1 eq) in a suitable solvent (e.g., toluene, chloroform), the aldehyde (1.5-2.0 eq) is added.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS).

-

The crude product is then purified by silica gel column chromatography.

Table 1: Performance of Jørgensen-Hayashi Catalysts in the Asymmetric Michael Addition

| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Propanal | β-Nitrostyrene | 5 | Toluene | 24 | 95 | >95:5 | 99 | [7] |

| Isovaleraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CHCl3 | 48 | 88 | 94:6 | 98 | [2] |

| Cyclohexanecarbaldehyde | β-Nitrostyrene | 2 | Toluene | 12 | 92 | >95:5 | >99 | [8] |

Enantioselective Diels-Alder Reaction

The Jørgensen-Hayashi catalyst can effectively catalyze the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, often with a notable preference for the exo product.

General Experimental Protocol:

-

A solution of the α,β-unsaturated aldehyde (1.0 eq), the diene (2.0-3.0 eq), and the diarylprolinol silyl ether catalyst (0.05-0.2 eq) in a suitable solvent (e.g., toluene, DCM) is prepared.

-

An acidic co-catalyst, such as trifluoroacetic acid (TFA), is often added to facilitate the reaction.[9]

-

The reaction is stirred at the appropriate temperature (ranging from -20 °C to room temperature) until completion.

-

The product is isolated and purified by column chromatography.

Table 2: Performance in the Enantioselective Diels-Alder Reaction

| Dienophile | Diene | Catalyst | Co-catalyst | Yield (%) | dr (exo:endo) | ee (%) | Reference |

| Crotonaldehyde | Cyclopentadiene | J-H Catalyst | TFA | 91 | 95:5 | 97 | [9] |

| Acrolein | 1,3-Cyclohexadiene | J-H Catalyst | TFA | 85 | >99:1 | 95 | [10] |

| Cinnamaldehyde | Isoprene | J-H Catalyst | TFA | 78 | - | 92 | [1] |

Impact on Drug Development and Total Synthesis

The high efficiency and stereoselectivity of Jørgensen-Hayashi catalysts have made them invaluable tools in the synthesis of complex, biologically active molecules.

-

Oseltamivir (Tamiflu®): A key step in an efficient synthesis of the antiviral drug oseltamivir involves an organocatalytic asymmetric 1,4-addition of an aldehyde to a nitroalkene, catalyzed by a Jørgensen-Hayashi-type catalyst.[3] This reaction establishes a crucial stereocenter with high enantioselectivity, significantly streamlining the overall synthesis.

-

Atropisomeric Compounds: These catalysts have been successfully employed in the atroposelective synthesis of axially chiral compounds, which are of growing interest in medicinal chemistry and materials science.[11] For instance, they have been used to construct axially chiral biaryls and styrenes through Michael addition-based cascade reactions.[11]

Conclusion and Future Outlook

The development of Jørgensen-Hayashi catalysts and their analogs represents a significant milestone in the field of asymmetric organocatalysis. Their modular synthesis, high catalytic activity, and broad substrate scope have established them as a reliable and versatile tool for the construction of complex chiral molecules. Ongoing research continues to expand the applications of these catalysts, including their immobilization on solid supports for improved recyclability and their use in novel cascade reactions and multicatalytic systems.[12][13] As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance and utility of Jørgensen-Hayashi catalysts are set to further increase.

References

-

Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119, 4221-4260. [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025, November 10). [Link]

-

Hayashi-Jørgensen Catalyst. (2015, November 16). Chem-Station Int. Ed.[Link]

-

Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. designer-drug.com. [Link]

-

Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters, 9(15), 2859–2862. [Link]

-

The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. (2026, February 12). Angewandte Chemie International Edition. [Link]

-

Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol silyl ether as catalyst of an exo-selective, enantioselective diels-alder reaction. Organic Letters, 9(15), 2859-2862. [Link]

-

Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereogenic Centers. Angewandte Chemie International Edition, 46(24), 4556-4559. [Link]

-

Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry. [Link]

-

Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. (2018, December 14). The Journal of Organic Chemistry. [Link]

-

Hayashi, Y. (2022). Discussion Addendum for: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

-

Wide Transition-State Ensemble as Key Component for Enzyme Catalysis. eLife. [Link]

-

Solid Supported Hayashi-Jørgensen Catalyst as an Efficient and Recyclable Organocatalyst for Asymmetric Michael Addition Reactions. ResearchGate. [Link]

-

Nikolic, N. A., & Beak, P. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23. [Link]

-

Recent advances in organocatalytic atroposelective reactions. (2025, January 9). Beilstein Journal of Organic Chemistry. [Link]

-

Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. [Link]

-

Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 1019-1029. [Link]

Sources

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. designer-drug.com [designer-drug.com]

- 6. (S)-(-)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINYL METHYLTMS ETHER | 848821-58-9 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]

- 10. The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in organocatalytic atroposelective reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. armchemfront.com [armchemfront.com]

Stereochemical configuration of (S)-pyrrolidin-2-yl methanol derivatives

An In-depth Technical Guide to the Stereochemical Configuration of (S)-pyrrolidin-2-yl Methanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-pyrrolidin-2-yl methanol, commonly known as L-prolinol, is a cornerstone chiral building block in modern asymmetric synthesis. Derived from the naturally abundant amino acid L-proline, its rigid stereochemistry and bifunctional nature make it an invaluable scaffold for creating a diverse array of derivatives. These derivatives serve as powerful chiral auxiliaries, ligands, and organocatalysts, enabling precise control over stereochemical outcomes in the synthesis of complex molecules. This guide provides an in-depth exploration of the synthesis, stereochemical control mechanisms, analytical validation, and application of (S)-pyrrolidin-2-yl methanol derivatives for professionals in chemical research and drug development.

The (S)-pyrrolidin-2-yl Methanol Scaffold: A Privileged Chiral Platform

The efficacy of (S)-pyrrolidin-2-yl methanol and its derivatives stems from the inherent chirality of the parent amino acid, (S)-proline. This readily available and inexpensive starting material provides a robust chiral foundation.[1] The pyrrolidine ring's conformational rigidity, combined with the stereodefined carbinol center at C-2, creates a predictable and sterically hindered environment crucial for inducing asymmetry.[2] The presence of both a hydroxyl group and a secondary amine offers two distinct points for chemical modification, allowing for the tailored synthesis of auxiliaries and catalysts for specific transformations.[1]

These derivatives are central to numerous stereoselective reactions, finding application in the synthesis of pharmaceuticals, including the somatostatin analog Pasireotide and the PI3K inhibitor Alpelisib.[3][4]

Synthesis of the Core Scaffold and Key Derivatives

The foundation of any application is the robust synthesis of the chiral molecule itself. The stereocenter from L-proline must be preserved throughout the synthetic sequence.

Synthesis of (S)-pyrrolidin-2-yl Methanol (L-Prolinol)

The most direct and common method for synthesizing L-prolinol is the reduction of L-proline or its ester derivatives.

Protocol 1: Reduction of L-Proline Methyl Ester This protocol outlines a standard lab-scale synthesis. The initial esterification of proline is necessary as the carboxylic acid is unreactive towards many reducing agents and can form insoluble salts.

-

Esterification: (S)-proline is refluxed in methanol with an acid catalyst (e.g., thionyl chloride or sulfuric acid) to produce (S)-proline methyl ester hydrochloride.

-

Neutralization: The hydrochloride salt is neutralized with a base like potassium carbonate to yield the free ester.[5]

-

Reduction: The crude ester is dissolved in an anhydrous ether solvent (e.g., THF) and slowly added to a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), at 0 °C. LiAlH₄ is chosen for its high reactivity, which ensures complete reduction of the ester to the primary alcohol.

-

Workup: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the L-prolinol is isolated from the filtrate by extraction and distillation.[6]

Synthesis of Key Derivatives

The true utility of L-prolinol lies in its conversion to more complex derivatives that act as chiral directors.

2.2.1 Prolinol Ethers: The SAMP/RAMP Auxiliaries

Among the most influential derivatives are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer RAMP, developed by Enders and co-workers.[1] They are renowned for their application in the asymmetric alkylation of ketones and aldehydes.[1][2]

dot

Caption: Synthetic workflow for (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

2.2.2 Diarylprolinomethanols

(S)-α,α-Diaryl-2-pyrrolidinemethanols are another critical class of derivatives, famously used as catalysts in the Corey-Bakshi-Shibata (CBS) reduction and other metal-catalyzed transformations.[5] Their synthesis involves the addition of organometallic reagents to an L-proline ester.

Protocol 2: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol [5]

-

Reagent Preparation: Prepare a solution of (S)-proline methyl ester (from Protocol 1) in anhydrous THF.

-

Grignard Addition: In a separate flask under a nitrogen atmosphere, place Phenylmagnesium bromide (PhMgBr, 3 equivalents) in THF and cool to 0 °C.

-

Reaction: Add the proline ester solution dropwise to the Grignard reagent at 0 °C. The double addition of the Grignard reagent to the ester carbonyl forms the tertiary alcohol.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by recrystallization to yield the enantiopure product.[5]

The Mechanism of Stereochemical Control

The fundamental principle guiding these derivatives is the temporary attachment of the chiral molecule to a non-chiral substrate.[1] This creates a diastereomeric intermediate that undergoes a reaction where the auxiliary's fixed stereochemistry directs the formation of a new stereocenter.

Case Study: Asymmetric Alkylation via SAMP Hydrazone

The SAMP/RAMP hydrazone method is a classic example of high-fidelity stereochemical control.[2] The process involves three steps: hydrazone formation, metalation followed by alkylation, and auxiliary cleavage.

The key to its success lies in the deprotonation step. Treatment of the hydrazone with a strong base like lithium diisopropylamide (LDA) forms a rigid, chelated azaenolate intermediate. The lithium cation coordinates to both the nitrogen atoms and the methoxy oxygen of the auxiliary. This locks the conformation, and the bulky pyrrolidine ring effectively blocks one face of the molecule, forcing the incoming electrophile to approach from the less hindered side.[1][2]

dot

Caption: General workflow for asymmetric α-alkylation using the SAMP auxiliary.

Case Study: Asymmetric Aldol Reactions with Prolinol Amides

Amides derived from L-prolinol are effective auxiliaries for asymmetric aldol reactions.[1] After acylation of L-prolinol, the resulting amide is treated with a strong base at low temperature (-78 °C) to form an enolate. This enolate reacts with an aldehyde in a highly diastereoselective manner. The stereocontrol is achieved through the formation of a rigid, six-membered chair-like transition state where a metal cation (e.g., Li⁺) chelates to the enolate oxygen and the amide carbonyl oxygen. This chelation, along with the steric bulk of the pyrrolidine ring, dictates the facial selectivity of the aldehyde's approach.[1]

| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

| Note: Data is illustrative and depends on the specific amide and reaction conditions.[1] |

Analytical Techniques for Stereochemical Verification

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, of the synthesized derivatives is critical. A multi-technique approach is standard practice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[7] The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Key Chiral Stationary Phases:

-

Polysaccharide-Based CSPs: These are the most common, using cellulose or amylose derivatives on a silica support. Separation occurs via hydrogen bonding, dipole-dipole interactions, and inclusion within the polymer's helical structure.[7]

-

Macrocyclic Glycopeptide-Based CSPs: These use molecules like vancomycin bonded to silica, offering multimodal separation mechanisms that are particularly effective for polar compounds.[7]

Protocol 3: Chiral HPLC Analysis on a Polysaccharide-Based Column [7]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a 90:10 (v/v) ratio. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is essential for confirming the structure and diastereomeric ratio of products. Furthermore, ¹H-NMR can be used to determine enantiomeric purity by using a chiral derivatizing agent (CDA).[8] The CDA reacts with both enantiomers to form diastereomers, which are distinguishable in the NMR spectrum, allowing for quantification.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemical configuration of a crystalline compound.[9][10] It is the most definitive method for structural elucidation, offering precise information on bond lengths, angles, and the three-dimensional arrangement of atoms. This technique is invaluable for validating new synthetic methods or confirming the structure of a final drug candidate.[11]

Conclusion

The (S)-pyrrolidin-2-yl methanol framework represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its origins in the chiral pool, coupled with straightforward derivatization strategies, provide reliable access to a host of effective chiral auxiliaries, ligands, and catalysts. Understanding the underlying mechanisms of stereocontrol, from the formation of rigid chelated intermediates to chair-like transition states, is paramount for their rational application. Combined with rigorous analytical validation by chiral HPLC and X-ray crystallography, these derivatives empower researchers and drug development professionals to construct complex, stereochemically defined molecules with precision and confidence, accelerating the discovery of new medicines.

References

-

Andrianova, O. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (2020). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. In Greener Approaches to Undergraduate Chemistry Experiments. Available from: [Link]

-

Ñíguez, J. A., et al. (2024). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability. Available from: [Link]

-

Andrianova, O. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available from: [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews. Available from: [Link]

-

Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

ACS Publications. (2022). Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of proline derivatives. ResearchGate. Available from: [Link]

-

Natalini, B., et al. (2007). (S)-(-)-alpha,alpha-Di(2-naphthyl)-2-pyrrolidinemethanol, a useful tool to study the recognition mechanism in chiral ligand-exchange chromatography. Journal of Separation Science. Available from: [Link]

-

Vicario, J., & Reboredo, S. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available from: [Link]

-

ResearchGate. (2025). Diastereoselective Synthesis of (R)-Phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] Methanol. ResearchGate. Available from: [Link]

-

MDPI. (2025). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Marine Drugs. Available from: [Link]

-

bioRxiv. (2023). Exploring serial crystallography for drug discovery. bioRxiv. Available from: [Link]

-

ResearchGate. (n.d.). Structure of compound 4s determined by X-ray crystallography. ResearchGate. Available from: [Link]

-

ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

-

KoreaScience. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Journal of the Korean Chemical Society. Available from: [Link]

-

Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available from: [Link]

-

ResearchGate. (2025). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. koreascience.kr [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Precision Enamine Activation: A Guide to Diarylprolinol Silyl Ether Catalysis

Executive Summary

The diarylprolinol silyl ether system (often termed the Jørgensen-Hayashi catalyst) represents the "gold standard" in asymmetric aminocatalysis. Unlike its predecessor, L-proline, this catalyst class offers tunable steric shielding, high solubility in organic media, and compatibility with a broad range of electrophiles. This guide details the mechanistic underpinnings of enamine activation using these catalysts, specifically focusing on the structure-activity relationships that govern stereocontrol, parasitic deactivation pathways, and validated experimental protocols for

Part 1: The Architecture of Activation

The efficacy of diarylprolinol silyl ethers stems from two critical structural modifications to the pyrrolidine core:

-

The Diaryl Group (Steric Wall): Replacing the carboxylic acid of proline with a diaryl carbinol introduces a massive steric barrier. The 3,5-bis(trifluoromethyl)phenyl group is particularly privileged; the electron-withdrawing nature of the

groups prevents the hydroxyl oxygen from coordinating too tightly to the amine (which would kill reactivity) while the bulk directs stereoselectivity. -

The Silyl Ether (Solubility & Stability): Protection of the alcohol with TMS, TES, or TBS prevents the formation of a rigid bicyclic lactone (which occurs in proline) and ensures solubility in non-polar solvents like toluene, which are essential for high enantioselectivity.

Table 1: Catalyst Structure-Activity Relationship (SAR)

| Component | Modification | Effect on Catalysis |

| Amine Core | Pyrrolidine (Secondary) | Essential for rapid iminium/enamine formation. Higher nucleophilicity than acyclic amines. |

| Aryl Substituent | Phenyl (unsubstituted) | Moderate stereocontrol; prone to oxazolidinone formation (parasitic). |

| Aryl Substituent | 3,5-(CF | Optimal. High steric shielding; electron-deficient rings reduce "dead-end" intermediates. |

| Silyl Group | TMS (Trimethylsilyl) | Labile; good for rapid screening but hydrolytically unstable. |

| Silyl Group | TBS (tert-Butyldimethylsilyl) | Robust; standard for long reaction times or aqueous conditions. |

Part 2: The Catalytic Cycle & Mechanistic Deep Dive

The mechanism operates via HOMO-raising activation . The condensation of the catalyst with an aldehyde generates an enamine, which is significantly more nucleophilic than the parent enol.[1]

The Stereochemical Model (The "Seebach-Jørgensen" Model)

-

Enamine Geometry: The reaction exclusively forms the (E)-enamine to minimize steric clash between the alkene substituent and the pyrrolidine ring.

-

Facial Shielding: The bulky

group adopts a conformation that effectively blocks one face of the enamine

Diagram 1: The Enamine Catalytic Cycle

The following diagram illustrates the productive cycle alongside the critical hydrolysis step required to turnover the catalyst.

Caption: The productive enamine cycle. Note that the hydrolysis of the Product Iminium is often the rate-determining step in high-conversion scenarios.

Part 3: Kinetic Insights & Parasitic Pathways

Trustworthy protocols require understanding failure modes. A common pitfall in enamine catalysis is the Parasitic Oxazolidinone Equilibrium .

The "Dead-End" Trap

In the presence of water or insufficient steric bulk on the catalyst, the initial iminium ion can cyclize to form an oxazolidinone.

-

Why it matters: This removes the catalyst from the active cycle, stalling the reaction.

-

Solution: Use of 3,5-bis(trifluoromethyl)phenyl groups destabilizes this oxazolidinone, pushing the equilibrium back toward the active iminium/enamine species.

Diagram 2: Productive vs. Parasitic Pathways

Caption: The parasitic oxazolidinone pathway competes with enamine formation. Bulky electron-poor aryl groups shift equilibrium left (productive).

Part 4: Standardized Experimental Protocol

Target Reaction: Asymmetric Michael Addition of Propanal to

Reagents & Setup

-

Catalyst Loading: 1–5 mol% (Start with 5 mol% for optimization).

-

Solvent: Toluene (High stereocontrol) or DCM (Higher rate).

-

Concentration: 0.5 M to 1.0 M (High concentration favors kinetics).

-

Additives: Benzoic acid (5 mol%) is optional but can accelerate hydrolysis.

Step-by-Step Workflow

-

Catalyst Charging: In a 4 mL vial equipped with a magnetic stir bar, weigh the Jørgensen-Hayashi catalyst (0.025 mmol, 5 mol%).

-

Solvent & Substrate: Add Toluene (0.5 mL). Add the aldehyde (Propanal, 1.5 mmol, 3 equiv). Note: Excess aldehyde drives the equilibrium.

-

Activation: Stir for 5 minutes at Room Temperature (RT) to pre-form the enamine.

-

Electrophile Addition: Add

-Nitrostyrene (0.5 mmol, 1 equiv). -

Monitoring: Stir at RT. Monitor by TLC or crude NMR.

-

Checkpoint: If reaction stalls, add 5 mol% benzoic acid or water (1 equiv) to facilitate product release (hydrolysis).

-

-

Quench & Workup:

-

Quench with 1N HCl or saturated

. -

Extract with DCM (3x).

-

Dry organic layer over

and concentrate.

-

-

Purification: Flash chromatography on silica gel.

-

Analysis:

-

Diastereomeric Ratio (dr): Determine by

H NMR of the crude mixture (look for the -

Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak IA/IB columns).

-

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Parasitic oxazolidinone formation or product inhibition. | Add 5-10 mol% weak acid (Benzoic acid) or increase water content slightly. |

| Low ee | Background reaction or non-selective pathway. | Lower temperature to 0°C or -20°C. Ensure catalyst is pure. |

| Product Racemization | Product is sensitive to basic catalyst. | Reduce reaction time; quench immediately upon completion. |

Part 5: Case Study in Drug Synthesis

Application: Synthesis of (-)-Paroxetine (SSRI Antidepressant).

While early routes relied on chiral auxiliaries, the Jørgensen-Hayashi catalyst enables the direct asymmetric Michael addition of aldehydes to nitrostyrenes, establishing the critical stereocenters of the piperidine ring in a single step.

-

Key Step: Reaction of 4-fluorocinnamaldehyde with a nitroalkene equivalent.

-

Outcome: The catalyst controls the

-functionalization (via dienamine activation, a variation of the enamine mechanism) or the

References

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).

-Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link -

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[4] Angewandte Chemie International Edition. Link

-

Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012).[5] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Link[5]

-

Blackmond, D. G. (2009). Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. Angewandte Chemie International Edition. Link

-

Groger, H., & Wilken, J. (2001). The Application of L-Proline as an Enzyme Mimic and Further Development of Proline Derivatives as Organocatalysts. Angewandte Chemie. Link

Sources

Methodological & Application

Application Note: Protocol for Silyl Ether Synthesis from (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Abstract

This document provides a comprehensive guide for the synthesis of O-silylated derivatives of (S)-α,α-bis(4-methoxyphenyl)pyrrolidin-2-ylmethanol. This chiral auxiliary, a derivative of the well-known Hayashi-Jørgensen organocatalyst, is frequently modified at its hydroxyl group to tune its steric and electronic properties for various asymmetric transformations.[1][2] The silylation of this sterically hindered secondary alcohol is a critical step in catalyst development. This note details two robust protocols for the preparation of its trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers, discusses the mechanistic rationale, and provides key characterization data and troubleshooting advice for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Role of Silyl Ethers in Organocatalysis

(S)-α,α-Diarylprolinols and their derivatives are powerful organocatalysts that facilitate a wide array of asymmetric reactions, including Michael additions, Diels-Alder reactions, and α-functionalizations.[2][3][4] The catalytic activity and selectivity of these molecules are profoundly influenced by the nature of the substituent on the hydroxyl group. Conversion of the alcohol to a silyl ether serves several key purposes:

-

Steric Tuning: The bulky silyl group can enhance enantioselectivity by creating a more defined and sterically hindered chiral pocket around the catalytic site.

-

Increased Solubility: Silylation increases the lipophilicity of the catalyst, often improving its solubility in common non-polar organic solvents used for catalysis.[4]

-

Enhanced Reactivity: By preventing the formation of certain off-cycle intermediates, such as aminals, the silylated catalyst can exhibit significantly higher reactivity compared to the parent alcohol.[1]

-

Protecting Group: The hydroxyl group can be masked as a silyl ether, a stable protecting group, to prevent its interference in subsequent synthetic steps.[5][6][7]

This guide focuses on the synthesis of silyl ethers from the (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol scaffold itself, a crucial derivatization for catalyst optimization.

Mechanistic Insight: The Silylation of Hindered Alcohols

The silylation of an alcohol with a silyl halide (R₃SiX) is a nucleophilic substitution reaction at the silicon center. For sterically hindered secondary alcohols like the diarylprolinol substrate, direct reaction with a silyl chloride is often slow.[8] The reaction is therefore almost always facilitated by a base, which plays a dual role.

Protocol A: Imidazole-Catalyzed Silylation

In the widely used Corey protocol, imidazole is employed as both a base and a nucleophilic catalyst.[8] The mechanism proceeds via two key steps:

-

Formation of a Reactive Silylating Agent: Imidazole, being more nucleophilic than the hindered alcohol, first attacks the silyl chloride to form a highly reactive N-silylimidazolium intermediate.[9]

-

Silyl Transfer: This intermediate then acts as an efficient silyl group donor, readily transferring the silyl moiety to the alcohol's oxygen atom. The process regenerates imidazole and produces a hydrochloride salt.

dot graph "Imidazole_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Imidazole-catalyzed silylation pathway.", fontsize=10]; }

Protocol B: Triethylamine/Triflate-Mediated Silylation

For even more demanding silylations, or when using less reactive silyl chlorides, a more potent combination is required. Using a highly reactive silyl trifluoromethanesulfonate (silyl triflate, R₃SiOTf) with a non-nucleophilic amine base like triethylamine (Et₃N) is a powerful alternative.[10][11] The triflate group is an excellent leaving group, making the silicon center extremely electrophilic. The triethylamine acts solely as a stoichiometric base to neutralize the generated triflic acid (TfOH).

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

Protocol A: Synthesis of (S)-O-tert-Butyldimethylsilyl-α,α-bis(4-methoxyphenyl)pyrrolidin-2-ylmethanol

This protocol is adapted from standard procedures for protecting hindered secondary alcohols.[9]

Materials:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

-

Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).

-

Add imidazole, followed by TBDMS-Cl to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. For this hindered substrate, gentle heating to 40-50 °C may be necessary to drive the reaction to completion.[9]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then brine to remove DMF and residual imidazole.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure silyl ether.

Protocol B: Synthesis of (S)-O-Trimethylsilyl-α,α-bis(4-methoxyphenyl)pyrrolidin-2-ylmethanol

This more reactive protocol is adapted from the synthesis of the analogous diphenylprolinol TMS ether.[10][11]

Materials:

-

This compound (1.0 eq)

-

Triethylamine (Et₃N, 1.3 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-